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Compound of Interest

Compound Name: 4-Amino-1-methylpyrrolidin-2-one

Cat. No.: B3021762

Introduction

4-Amino-1-methylpyrrolidin-2-one is a heterocyclic organic compound with a pyrrolidinone
backbone, a key structural motif in various pharmaceuticals and specialty chemicals. Its unique
combination of a lactam ring, a primary amine, and an N-methyl group imparts specific
chemical properties that are of significant interest in drug discovery and materials science.
Accurate and comprehensive spectroscopic characterization is paramount for confirming the
chemical identity, purity, and structural integrity of this molecule. This technical guide provides
an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 4-Amino-1-methylpyrrolidin-2-one, offering insights for
researchers, scientists, and professionals in drug development.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic
data. The following diagram illustrates the structure of 4-Amino-1-methylpyrrolidin-2-one with
a standardized atom numbering system, which will be referenced throughout this guide.

Caption: Molecular structure of 4-Amino-1-methylpyrrolidin-2-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Both *H and 13C NMR data provide critical information about the chemical
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environment of each nucleus.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Amino-1-methylpyrrolidin-2-one provides a detailed map of the
proton environments within the molecule.

Experimental Protocol (Hypothetical): A sample of 4-Amino-1-methylpyrrolidin-2-one
(approximately 5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCIs) or
dimethyl sulfoxide-de (DMSO-de) (0.5-0.7 mL). The choice of solvent is critical; DMSO-ds is
often preferred for its ability to solubilize a wide range of compounds and to allow for the
observation of exchangeable protons (e.g., -NHz). The spectrum is recorded on a 400 MHz or
higher field NMR spectrometer. A sufficient number of scans are acquired to achieve a good
signal-to-noise ratio.

Data Summary:

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~3.5-3.7 m 1H H-4

~3.2-3.4 m 2H H-5

~2.8 S 3H N-CHs

~2.2-25 m 2H H-3

~15-1.8 brs 2H -NH:z
Interpretation:

The H NMR spectrum of 4-Amino-1-methylpyrrolidin-2-one is expected to show distinct
signals corresponding to the different proton environments.[1]

¢ N-CHs Protons: A sharp singlet peak is anticipated around 2.8 ppm, corresponding to the
three equivalent protons of the N-methyl group. Its singlet nature arises from the absence of
adjacent protons to couple with.
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» Pyrrolidinone Ring Protons: The protons on the five-membered ring (H-3, H-4, and H-5) will
exhibit more complex splitting patterns due to spin-spin coupling with their neighbors. The H-
4 proton, being attached to the carbon bearing the amino group, is expected to appear as a
multiplet in the range of 3.5-3.7 ppm. The two diastereotopic protons at the C-5 position will
likely appear as a multiplet between 3.2 and 3.4 ppm. The C-3 protons, adjacent to the
carbonyl group, are also expected to be diastereotopic and will likely resonate as a multiplet
around 2.2-2.5 ppm.

e -NH2 Protons: The two protons of the primary amine group are expected to appear as a
broad singlet between 1.5 and 1.8 ppm. The broadness of this peak is due to quadrupole
broadening from the nitrogen atom and potential chemical exchange with trace amounts of
water in the solvent. The chemical shift of this peak can be highly variable and is dependent
on solvent, concentration, and temperature.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Experimental Protocol (Hypothetical): The same sample prepared for *H NMR can be used for
13C NMR analysis. A proton-decoupled 3C NMR spectrum is typically acquired to simplify the
spectrum to a series of single peaks for each unique carbon atom. The spectral width should
be set to cover the expected range of chemical shifts for both sp? and sp? hybridized carbons
(typically 0-200 ppm).

Predicted Data Summary:

Chemical Shift (d) ppm Assignment
~175 C=0 (C-2)
~55 C-5

~50 C-4

~35 C-3

~30 N-CHs
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Interpretation:

While specific experimental data for the 13C NMR of 4-Amino-1-methylpyrrolidin-2-one is not
readily available in the searched literature, the expected chemical shifts can be predicted
based on the analysis of similar structures.

e Carbonyl Carbon (C-2): The lactam carbonyl carbon is expected to resonate at the most
downfield position, typically around 175 ppm, due to the strong deshielding effect of the
double-bonded oxygen atom.

e Ring Carbons (C-4 and C-5): The carbons of the pyrrolidinone ring attached to nitrogen
atoms (C-5) and the amino group (C-4) are expected to appear in the range of 50-55 ppm.

e Ring Carbon (C-3): The C-3 carbon, adjacent to the carbonyl group, will be deshielded and is
predicted to have a chemical shift around 35 ppm.

e N-CHs Carbon: The carbon of the N-methyl group is expected to be the most upfield signal,
resonating at approximately 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Hypothetical): An IR spectrum can be obtained using a Fourier
Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount can be mixed with
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be
recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal
sample preparation. The spectrum is typically recorded over the range of 4000-400 cm~1.

Predicted Key IR Absorptions:
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Wavenumber (cm~?) Intensity Assignment
3400-3200 Medium, Broad N-H stretching (primary amine)
2950-2850 Medium C-H stretching (aliphatic)
~1680 Strong C=0 stretching (lactam)
1450-1350 Medium C-H bending
~1250 Medium C-N stretching

Interpretation:

The IR spectrum of 4-Amino-1-methylpyrrolidin-2-one will be characterized by several key
absorption bands that confirm the presence of its principal functional groups.

¢ N-H Stretching: A broad band in the region of 3400-3200 cm~1 is characteristic of the N-H
stretching vibrations of the primary amine group. The broadening is due to hydrogen
bonding.

e C-H Stretching: Absorptions in the 2950-2850 cm~1 range are attributed to the stretching
vibrations of the aliphatic C-H bonds in the pyrrolidinone ring and the N-methyl group.

e C=0 Stretching: A strong, sharp absorption peak around 1680 cm~1 is a definitive indicator of
the carbonyl (C=0) group of the five-membered lactam ring. The position of this band is
characteristic of cyclic amides.

e C-N Stretching: A medium intensity band around 1250 cm~* can be assigned to the C-N
stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol (Hypothetical): A dilute solution of 4-Amino-1-methylpyrrolidin-2-one
in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass
spectrometer. Electron lonization (EIl) or Electrospray lonization (ESI) can be used as the
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ionization method. El typically leads to more extensive fragmentation, while ESI is a softer
ionization technique that often results in a prominent molecular ion peak.

Predicted Mass Spectrum Data (EI):

e Molecular lon (M*): m/z = 114

o Key Fragments: m/z = 85, 70, 57, 44, 42
Interpretation of Fragmentation:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of
the compound (CsH10N20 = 114.15 g/mol ). The fragmentation pattern can provide valuable
structural information. A plausible fragmentation pathway is outlined below.

[C4H7NO]+
-C2HSN o { - =85

[C3H5N]+-

- CH3 m/z = 55

[CSH10N20]+
m/z = 114 - C2H20

[C4H8N]+
m/z =70

i
gl

[C2H4N]+
m/z = 42

Click to download full resolution via product page
Caption: A plausible fragmentation pathway for 4-Amino-1-methylpyrrolidin-2-one in EI-MS.

e Loss of an Ethylamine Radical: Cleavage of the C4-C5 and C3-C4 bonds could lead to the
loss of an ethylamine radical, resulting in a fragment at m/z 85.

e Formation of an Aziridinium lon: A common fragmentation pathway for pyrrolidines involves
the formation of a stable aziridinium ion. A fragment at m/z 70 could correspond to the
[CaHsN]* ion.

o Further Fragmentation: This m/z 70 fragment could further lose a methyl radical to give a
fragment at m/z 55 or undergo rearrangement and lose ethene to produce a fragment at m/z
42.
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Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive spectroscopic
profile of 4-Amino-1-methylpyrrolidin-2-one. The characteristic signals in each spectrum
serve as a unique fingerprint for this molecule, enabling its unambiguous identification and
quality assessment. This technical guide serves as a valuable resource for scientists and
researchers, providing the foundational spectroscopic knowledge necessary for the effective
utilization of this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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